9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
- This compound belongs to the class of pyrimido[1,2-g]purine derivatives.
- Its chemical structure features a pyrimidine ring fused with a purine ring system.
- The substituents include a 3,4-dimethylphenyl group and a 2-(piperidin-1-yl)ethyl group.
- It exhibits interesting biological properties due to its unique structure.
Preparation Methods
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modified derivatives of the compound are often obtained.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including antiviral or anticancer effects.
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the exact pathways and receptors involved.
Comparison with Similar Compounds
Uniqueness: Its fused pyrimido[1,2-g]purine structure sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other purine derivatives and pyrimidines.
Properties
Molecular Formula |
C25H34N6O2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H34N6O2/c1-17-15-30(20-9-8-18(2)19(3)14-20)24-26-22-21(31(24)16-17)23(32)29(25(33)27(22)4)13-12-28-10-6-5-7-11-28/h8-9,14,17H,5-7,10-13,15-16H2,1-4H3 |
InChI Key |
QLSPQHPKKNAUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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